![molecular formula C6H16N2O8S2 B14078889 1,4-diazabicyclo[2.2.2]octane;sulfuric acid CAS No. 100242-19-1](/img/structure/B14078889.png)
1,4-diazabicyclo[2.2.2]octane;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazabicyclo[222]octane; sulfuric acid is a compound formed by the combination of 1,4-diazabicyclo[222]octane and sulfuric acid 1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . Sulfuric acid is a strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde. The reaction typically involves heating the reactants in the presence of a catalyst to form the bicyclic structure . Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to form sulfuric acid.
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the continuous reaction of ethylenediamine with formaldehyde under controlled conditions to ensure high yield and purity . Sulfuric acid is produced on a large scale using the contact process, which is highly efficient and widely used in the chemical industry.
化学反应分析
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-diazabicyclo[2.2.2]octane include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone .
Major Products
Major products formed from reactions with 1,4-diazabicyclo[2.2.2]octane include N-oxides, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
1,4-Diazabicyclo[2.2.2]octane; sulfuric acid has numerous scientific research applications, including:
作用机制
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by donating electron pairs to electrophilic centers, thereby increasing the reaction rate. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in catalytic cycles .
相似化合物的比较
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its structure allows for the formation of stable complexes with various reagents, making it highly versatile in organic synthesis .
属性
CAS 编号 |
100242-19-1 |
|---|---|
分子式 |
C6H16N2O8S2 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
1,4-diazabicyclo[2.2.2]octane;sulfuric acid |
InChI |
InChI=1S/C6H12N2.2H2O4S/c1-2-8-5-3-7(1)4-6-8;2*1-5(2,3)4/h1-6H2;2*(H2,1,2,3,4) |
InChI 键 |
STYHYXLLISQONU-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCN1CC2.OS(=O)(=O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)

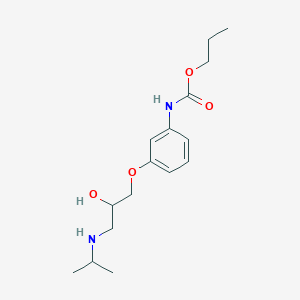


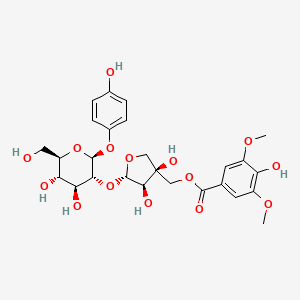
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
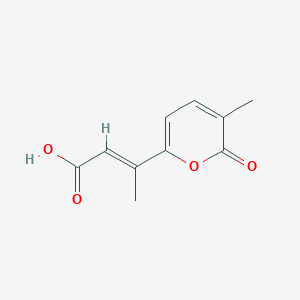
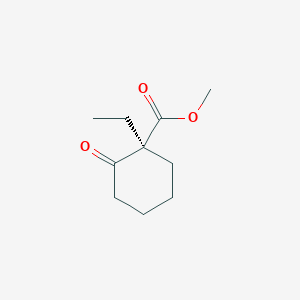
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
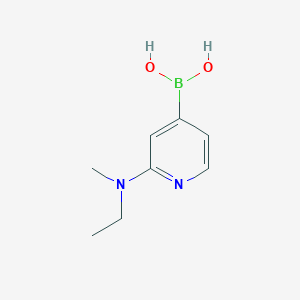
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)

